molecular formula C10H11IN2O B8299541 2-amino-N-cyclopropyl-3-iodo-benzamide

2-amino-N-cyclopropyl-3-iodo-benzamide

Cat. No.: B8299541
M. Wt: 302.11 g/mol
InChI Key: WKPRZJXPCDMJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropyl-3-iodo-benzamide is a benzamide derivative featuring a cyclopropylamide group, an amino substituent at the 2-position, and an iodine atom at the 3-position of the aromatic ring. The cyclopropyl group contributes conformational rigidity, which may enhance metabolic stability compared to flexible alkyl chains .

Properties

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-iodobenzamide

InChI

InChI=1S/C10H11IN2O/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5,12H2,(H,13,14)

InChI Key

WKPRZJXPCDMJPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)I)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

  • Substituents : Methyl group at the 3-position, N-(2-hydroxy-1,1-dimethylethyl)amide.
  • Key Feature : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Lacks halogen substituents, reducing steric hindrance compared to the iodine in the target compound .

2-Amino-N-(3-amino-3-oxopropyl)benzamide (): Substituents: Amino group at the 2-position, 3-amino-3-oxopropylamide. Key Feature: The hydrophilic 3-amino-3-oxopropyl group enhances solubility in polar solvents, contrasting with the hydrophobic iodine in the target compound. Molecular weight (207.233) is lower due to the absence of iodine .

N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide (Compound 23, ): Substituents: 4-Methoxy group, cyclopropylamino, and indole moieties. Key Feature: The methoxy group acts as an electron-donating substituent, opposing the electron-withdrawing iodine in the target compound.

2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (): Substituents: Chloro group at the 2-position, oxadiazole-containing side chain.

Physical and Spectral Properties

Compound Name Molecular Weight Melting Point (°C) Key Spectral Features (1H NMR/IR)
2-Amino-N-cyclopropyl-3-iodo-benzamide ~316.1 (calc.) [Data Unavailable] Expected IR: N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹). 1H NMR: Aromatic protons deshielded by iodine .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.233 [Unreported] IR: Broad O-H stretch (~3450 cm⁻¹). 1H NMR: Methyl singlet at ~2.3 ppm .
Compound 23 () ~451.5 (calc.) 177–179 1H NMR: Methoxy peak at ~3.8 ppm; indole protons at ~7.2 ppm. IR: C=O stretch at ~1680 cm⁻¹ .

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